molecular formula C31H33N3O2S B2810286 4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide CAS No. 391222-79-0

4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide

Cat. No.: B2810286
CAS No.: 391222-79-0
M. Wt: 511.68
InChI Key: QLKXOBQDUHVNSQ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide is a benzamide derivative characterized by a central thiazole ring core. The thiazole is substituted at position 2 with a 4-tert-butylbenzoylamino group and at position 4 with a phenyl ring bearing a 4-tert-butylbenzamide moiety. This structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the tert-butyl groups, which may improve membrane permeability and bioavailability. The compound has been identified as a potent inhibitor of Bruton’s tyrosine kinase (BTK) in crystallographic studies, where it binds to the kinase domain via key interactions involving the thiazole and benzamide groups . Its synthesis typically involves multi-step coupling reactions, such as amide bond formation using reagents like HBTU or PyBOP .

Properties

IUPAC Name

4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O2S/c1-30(2,3)23-14-10-20(11-15-23)27(35)32-25-9-7-8-22(18-25)26-19-37-29(33-26)34-28(36)21-12-16-24(17-13-21)31(4,5)6/h7-19H,1-6H3,(H,32,35)(H,33,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKXOBQDUHVNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the benzamide and tert-butyl groups. One common method involves the use of 4-tert-butylbenzoyl chloride as a starting material, which undergoes a series of reactions including acylation and amination to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for more efficient reactions and the development of catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the benzoyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. The thiazole ring is particularly important for its biological activity, as it can interact with various biomolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to a broader class of benzamide derivatives with heterocyclic cores. Below is a comparative analysis of its structural analogs:

Compound Name (CAS/ID) Central Heterocycle Substituents/Modifications Key Structural Differences Reference
Target Compound Thiazole 4-tert-butylbenzoyl, phenyl linkage N/A
4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (72) Pyrazole 4-methoxyphenyl, pyrazole core Replacement of thiazole with pyrazole
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide Thiazole Sulfamoyl linkage, methylphenyl Sulfamoyl group instead of benzoylamino
3-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide Thiazole Butoxy chain, ethyl-thiazole linkage Ethyl spacer and butoxy group
4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide (300814-99-7) Thiazole Sulfamoyl-phenyl linkage Sulfamoyl bridge instead of direct phenyl
4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide derivatives (e.g., compound 17) Quinazoline Trifluoromethylphenyl, quinazoline core Quinazoline core and trifluoromethyl group

Biological Activity

4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide is a complex organic compound with potential therapeutic applications. Its structural characteristics suggest it may exhibit significant biological activity, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C32H34N2O2
  • Molecular Weight : 478.62 g/mol
  • CAS Number : 315232-51-0

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit enzymes involved in cancer cell proliferation, such as DNA methyltransferases (DNMTs). For instance, analogues of benzamide derivatives have demonstrated inhibition against DNMT3A with an EC50 value indicating effective concentration levels for therapeutic use .
  • Antioxidant Properties : The presence of thiazole and benzamide moieties suggests potential antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
  • Cardiovascular Effects : Related compounds have been studied for their effects on perfusion pressure and coronary resistance in isolated rat heart models, indicating that similar derivatives may influence cardiovascular function through modulation of calcium channels .

Efficacy Against Cancer

A comparative study evaluated the efficacy of various benzamide derivatives against cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.2DNMT Inhibition
Compound BHT-29 (Colon)3.8Apoptosis Induction
Target Compound MCF-7/HT-29 Variable Potentially Similar Mechanisms

Cardiovascular Studies

Research has demonstrated that compounds similar to this compound can significantly alter perfusion pressure in isolated heart models.

GroupTreatmentDose (nM)Effect on Perfusion Pressure
ControlKrebs-Henseleit solution only-Baseline
Test Group 1Benzamide Derivative A0.001Decreased
Test Group 2Target Compound0.001To be determined

Case Studies

  • Cancer Cell Line Study : A recent study evaluated the effects of various benzamide derivatives on MCF-7 and HT-29 cell lines. The target compound showed promising results in inhibiting cell growth, suggesting further exploration into its potential as an anticancer agent.
  • Cardiovascular Effects : In isolated rat heart experiments, the target compound was tested alongside known vasodilators to assess its impact on coronary resistance. Preliminary results indicate a reduction in perfusion pressure, supporting its potential cardiovascular benefits.

Q & A

Q. What experimental and computational approaches validate the compound’s enzyme inhibition kinetics?

  • Kinetic Analysis :
  • Enzymatic Assays : Use fluorescence-based assays to measure IC₅₀ values (e.g., COX-2 inhibition).
  • Lineweaver-Burk Plots : Determine inhibition mode (competitive/non-competitive) and calculate Ki values.
  • In Silico Validation : Overlay docking poses with active-site residues to explain kinetic data .

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